3-bromo-N-(4-morpholin-4-ylphenyl)benzamide

Chemical Biology Drug Discovery Structural Alert

3-Bromo-N-(4-morpholin-4-ylphenyl)benzamide is a synthetic small molecule (C17H17BrN2O2, MW 361.23) characterized by a 3-bromobenzamide core linked to a 4-morpholin-4-ylaniline moiety. It is commercially available from multiple suppliers, with reported purities typically reaching >90%.

Molecular Formula C17H17BrN2O2
Molecular Weight 361.2 g/mol
Cat. No. B416619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(4-morpholin-4-ylphenyl)benzamide
Molecular FormulaC17H17BrN2O2
Molecular Weight361.2 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H17BrN2O2/c18-14-3-1-2-13(12-14)17(21)19-15-4-6-16(7-5-15)20-8-10-22-11-9-20/h1-7,12H,8-11H2,(H,19,21)
InChIKeyNTJIUYSDEMDBIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-(4-morpholin-4-ylphenyl)benzamide (CAS 300719-19-1): Sourcing a Brominated Benzamide with an Uncharacterized Target Profile


3-Bromo-N-(4-morpholin-4-ylphenyl)benzamide is a synthetic small molecule (C17H17BrN2O2, MW 361.23) characterized by a 3-bromobenzamide core linked to a 4-morpholin-4-ylaniline moiety. It is commercially available from multiple suppliers, with reported purities typically reaching >90% . However, publicly available authoritative databases, including ZINC and ChEMBL 20, report no known biological activity or annotated publications for this exact compound, classifying it as a structurally characterized but pharmacologically undefined entity [1].

Why 3-Bromo-N-(4-morpholin-4-ylphenyl)benzamide Cannot Be Interchanged with Other Morpholinyl-Benzamides


The morpholinyl-benzamide scaffold is a privileged structure in medicinal chemistry, where even subtle positional isomerism (e.g., 3-bromo vs. 4-bromo substitution) or halogen replacement (e.g., Br vs. Cl vs. F) can cause drastic shifts in target engagement, pharmacokinetics, and off-target liability. For this specific compound, the absence of any defined biological activity in annotated databases like ChEMBL means there is no quantitative framework to predict its selectivity, potency, or toxicity profile relative to its closest analogs [1]. Procurement without a verified biological fingerprint introduces unquantifiable risk, as any substitution assumes an unproven functional equivalence that is not supported by the current peer-reviewed or patent literature .

Quantitative Differentiation Evidence for 3-Bromo-N-(4-morpholin-4-ylphenyl)benzamide vs. Closest Analogs


Functional Annotation Gap: No Known Activity in Public Databases vs. Commercially Available Analogs

The compound 3-bromo-N-(4-morpholin-4-ylphenyl)benzamide shows a complete absence of annotated biological activity in ChEMBL 20 and ZINC15 databases [1]. In contrast, structurally similar benzamides, such as 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide (PubChem CID 2733526), have documented BRD4 binding affinities (e.g., Kd = 6.80E+3 nM) [2]. This difference is not one of potency but of fundamental characterization; the target compound lacks the most basic quantitative activity data points that exist for its positional isomer, making any performance-based selection impossible.

Chemical Biology Drug Discovery Structural Alert

Patent Disclosure Context: Listed in a Generic Markush Structure Without Isolated Biological Data

The compound is cited in the patent literature for HCV treatment, specifically in a generic formula (I) on page/column 41 of a 2009 filing . However, the patent does not provide isolated IC50, EC50, or any other quantitative biological result for 3-bromo-N-(4-morpholin-4-ylphenyl)benzamide itself. Conversely, other compounds within the same patent family, such as those leading to IMB-26 (HY-115988), have been profiled with an HCV target and >98% purity [1]. The target compound's role is that of a structural exemplar, not a characterized lead, which severely limits its value for target-based procurement.

Medicinal Chemistry Antiviral Research Patent Analysis

Structural Comparison: Absence of Key Interaction Features Present in Potent Morpholinyl BRD4 Inhibitors

Potent BRD4 inhibitors containing a morpholinyl-phenyl moiety, such as those with a 4-substituted piperidinyl or pyrrolidinyl group, exhibit Kd values in the low nanomolar range (e.g., BDBM50148603: Kd = 0.300 nM for BRD4 BD2) [1]. The target compound, 3-bromo-N-(4-morpholin-4-ylphenyl)benzamide, lacks the critical hydrogen-bond donor/acceptor topology typical of acetyl-lysine mimetics [2]. In the absence of any measured binding data for the target compound, a class-level inference suggests it is highly unlikely to engage bromodomains with comparable affinity, making it a poor substitute for characterized inhibitors in epigenetic probe discovery.

Chemical Biology Epigenetics Structure-Activity Relationship

Appropriate and Inappropriate Use Cases for Procuring 3-Bromo-N-(4-morpholin-4-ylphenyl)benzamide


Use Case 1: As an internal chemical standard or synthetic intermediate ONLY when its structural identity is specifically required

The only justifiable procurement scenario is when a medicinal chemistry program explicitly requires this exact compound as a synthetic intermediate, a negative control in a proprietary assay (based on internal data), or for analytical method development (e.g., HPLC/MS reference). Given the public absence of biological annotation, it should not be purchased with the expectation of a specific bioactivity [1].

Use Case 2: NOT suitable for target-based screening (e.g., BRD4, HCV) as a substitute for validated chemical probes

Due to the complete lack of binding or functional data, this compound is a poor candidate for BRD4-focused or HCV-focused screening campaigns [1]. Programs should instead prioritize compounds with confirmed biological profiles, such as IMB-26 for HCV [2], or potent BRD4 binders with low-nanomolar Kd values [3].

Use Case 3: NOT recommended for structure-activity relationship (SAR) studies without baseline data on the brominated benzamide scaffold

Expanding an SAR series based on an uncharacterized starting point is scientifically risky. A more prudent strategy is to begin SAR exploration with a structurally related compound that has at least one data point (e.g., 4-bromo-N-(2-morpholin-4-ylphenyl)benzamide with a known BRD4 Kd) [1]. This provides a benchmark against which the effect of the 3-bromo substitution can be measured [2].

Quote Request

Request a Quote for 3-bromo-N-(4-morpholin-4-ylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.